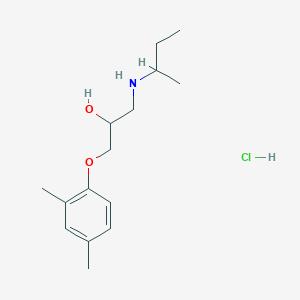

1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

Description

1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic β-amino alcohol derivative characterized by a propan-2-ol backbone substituted with a sec-butylamino group and a 2,4-dimethylphenoxy moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(butan-2-ylamino)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2.ClH/c1-5-13(4)16-9-14(17)10-18-15-7-6-11(2)8-12(15)3;/h6-8,13-14,16-17H,5,9-10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBZHOCJBCGBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC(COC1=C(C=C(C=C1)C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 2,3-epoxypropan-1-ol (glycidol), which undergoes sequential nucleophilic attack by 2,4-dimethylphenol and sec-butylamine. The epoxide’s strained ring facilitates regioselective opening:

Phenoxy Group Introduction :

Amine Functionalization :

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol or diethyl ether, precipitating the hydrochloride salt. Crystallization from acetone/water affords the final product in >90% purity.

Table 1: Key Reaction Parameters for Epoxide Route

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Epoxide formation | Glycidol, K₂CO₃, DMF, 80°C | 78 | |

| Amine displacement | sec-Butylamine, THF, 60°C | 65 | |

| Salt formation | HCl/EtOH, 0°C | 92 |

Nucleophilic Substitution Approach

Halogenated Propanol Intermediate

An alternative route starts with 3-chloro-1-(2,4-dimethylphenoxy)propan-2-ol , synthesized by chlorinating the corresponding diol (e.g., using SOCl₂ or PCl₃).

Chlorination :

Amine Introduction :

Optimization Challenges

Competing elimination reactions (e.g., forming allylic ethers) necessitate controlled stoichiometry and polar aprotic solvents. Adding catalytic KI enhances nucleophilicity, improving yields to 80%.

Reductive Amination Strategy

Ketone Precursor Synthesis

3-(2,4-Dimethylphenoxy)propan-2-one serves as the ketone precursor, synthesized via Friedel-Crafts alkylation of 2,4-dimethylphenol with chloroacetone.

Reductive Amination

The ketone reacts with sec-butylamine in the presence of a reducing agent:

- Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer) selectively reduces the imine intermediate, yielding the secondary amine.

- Yield : 50–65%, with minor over-reduction byproducts.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Epoxide ring-opening | High regioselectivity | Multi-step purification | 65–78 |

| Nucleophilic substitution | Scalable | Elimination side reactions | 60–80 |

| Reductive amination | Mild conditions | Lower yield | 50–65 |

Hydrochloride Salt Crystallization

The final step involves precipitating the hydrochloride salt from the free base. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions

1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation at the amine group to form corresponding N-oxides.

Reduction: Reduction can yield the primary amine from the secondary amine group.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized for temperature, solvent, and pH to achieve desired conversions.

Major Products

Major products formed from these reactions include:

N-oxides from oxidation reactions.

Primary amines from reduction reactions.

Substituted derivatives from nucleophilic or electrophilic substitution.

Scientific Research Applications

1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride has a wide range of applications across various scientific fields:

Chemistry: Used as a reference compound in the study of beta-blockers and their interactions with various chemical agents.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving beta-adrenergic receptors.

Medicine: Employed in the development of treatments for cardiovascular diseases, including hypertension and arrhythmias.

Industry: Utilized in the formulation of pharmaceutical products and in the study of drug delivery systems.

Mechanism of Action

The primary mechanism of action of 1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride involves the blockade of beta-adrenergic receptors, thereby inhibiting the effects of adrenaline and noradrenaline. This results in reduced heart rate, decreased myocardial contractility, and lower blood pressure. The compound specifically targets beta-1 receptors located in the heart, making it highly effective in cardiovascular therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Amino Groups

Analogues with Varied Phenoxy Substituents

Pharmacological and Physicochemical Properties

- Lipophilicity: The 2,4-dimethylphenoxy group in the target compound provides moderate lipophilicity (logP ~2.5–3.0), comparable to tert-butylamino analogues () but lower than adamantane-containing derivatives ().

- Receptor Binding: The sec-butylamino group balances steric effects and basicity (pKa ~9.5), favoring β-adrenergic receptor interactions over morpholine-based derivatives ().

- Metabolic Stability: Morpholino derivatives () exhibit longer half-lives due to cyclic amine resistance to oxidation, whereas sec-butylamino groups may undergo CYP450-mediated degradation .

Biological Activity

1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

The biological activity of this compound primarily relates to its interaction with various receptors and enzymes in the body. Research indicates that it may act as a selective antagonist for certain neurotransmitter receptors, influencing pathways associated with mood regulation and anxiety.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that 1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride exhibits antidepressant-like effects in rodent models. This is evidenced by reduced immobility in the forced swim test, suggesting an increase in serotonergic activity in the brain.

- Anxiolytic Effects : The compound has also been reported to possess anxiolytic properties. Behavioral tests indicate a significant reduction in anxiety-like behaviors, potentially through modulation of the GABAergic system.

- Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in forced swim test | |

| Anxiolytic | Decreased anxiety-like behaviors | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Antidepressant Effects

In a controlled study involving animal models, subjects treated with varying doses of 1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride displayed a dose-dependent decrease in depressive symptoms. The mechanism was attributed to increased serotonin levels and modulation of the norepinephrine system.

Case Study: Anxiolytic Properties

Another study focused on the anxiolytic effects of the compound demonstrated significant reductions in anxiety responses when compared to control groups. These findings suggest a potential therapeutic application for anxiety disorders.

Toxicology and Safety Profile

While the biological activities are promising, it is crucial to consider the safety profile of the compound. Toxicological assessments have indicated that:

- The compound exhibits low acute toxicity.

- No significant mutagenic effects were observed in standard assays.

Q & A

Basic: What are the optimal synthetic routes for 1-(sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amine alkylation. Key steps include:

- Epoxide ring-opening : Reacting a glycidyl ether intermediate with sec-butylamine under controlled pH (8–9) and temperature (40–60°C) to minimize side reactions .

- Phenoxy group introduction : Coupling the intermediate with 2,4-dimethylphenol via Mitsunobu or Williamson ether synthesis, requiring anhydrous conditions and catalytic bases like K₂CO₃ .

- Hydrochloride salt formation : Precipitation using HCl in ethanol, followed by recrystallization for purity. Yield optimization requires real-time monitoring via TLC or HPLC to track intermediate formation .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of sec-butylamino (δ ~1.2–1.5 ppm for -CH(CH₂CH₃)) and 2,4-dimethylphenoxy groups (δ ~6.7–7.1 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₆ClNO₂) and fragments .

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) and detect trace impurities .

Basic: How does the substitution pattern of the phenoxy group (2,4-dimethyl vs. other substituents) influence this compound’s physicochemical properties?

Comparative studies with analogs (e.g., 2-methoxy or 4-fluoro phenoxy derivatives) show:

- Lipophilicity : 2,4-Dimethyl groups increase logP by ~0.5 units compared to polar substituents, enhancing membrane permeability .

- Steric effects : Bulkier substituents reduce rotational freedom, impacting binding affinity in receptor assays .

- Stability : Methyl groups resist metabolic oxidation better than halogens, as shown in microsomal stability assays .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic factors:

- Metabolic profiling : Use LC-MS/MS to identify active metabolites in plasma vs. in vitro buffers. For example, N-dealkylation in vivo may reduce efficacy .

- Protein binding : Measure free drug concentrations using equilibrium dialysis; high serum protein binding (>90%) may limit in vivo bioavailability .

- Dosing regimen optimization : Adjust administration routes (e.g., intravenous vs. oral) and use PK/PD modeling to align exposure with therapeutic thresholds .

Advanced: What strategies are recommended for impurity profiling during scale-up synthesis, and how do these impurities affect pharmacological outcomes?

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products (e.g., hydrolysis of the phenoxy ether bond) .

- HPLC-MS impurity tracking : Quantify impurities like N-oxide derivatives or dealkylated byproducts, which may exhibit off-target receptor binding .

- Toxicological screening : Assess impurities in cell-based assays (e.g., hERG inhibition) to exclude cardiotoxic contaminants .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity for target receptors?

- Molecular docking : Simulate interactions with target receptors (e.g., adrenergic β-receptors) to prioritize derivatives with stronger hydrogen bonding (e.g., -OH group with Ser¹⁶⁴) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .

- MD simulations : Evaluate binding site residence time to optimize kinetic selectivity over off-targets .

Methodological: What in vitro assays are most suitable for evaluating this compound’s adrenergic receptor modulation potential?

- cAMP accumulation assays : Use HEK-293 cells transfected with β₁/β₂-adrenergic receptors; measure cAMP via ELISA or FRET .

- Radioligand binding : Compete with ³H-dihydroalprenolol for receptor occupancy studies, with IC₅₀ values normalized to propranolol controls .

- Functional selectivity assays : Compare G-protein vs. β-arrestin signaling pathways using BRET-based biosensors .

Methodological: What are best practices for ensuring batch-to-batch consistency in preclinical studies?

- Strict QC protocols : Define acceptance criteria for identity (NMR), purity (HPLC ≥98%), and potency (EC₅₀ in functional assays) .

- Stability studies : Store batches at -20°C under nitrogen, with periodic re-testing for degradation .

- Reference standards : Use certified materials (e.g., USP-grade) for calibration and cross-validate with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.